2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone

Description

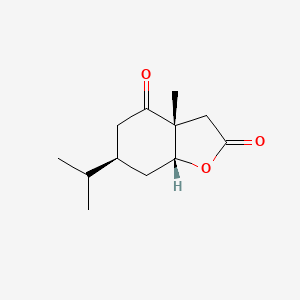

This compound (CAS 88580-85-2, MFCD01744757) is a γ-lactone featuring a cyclohexane backbone with distinct stereochemical configurations: R-chirality at the 1-, 4-, and 6-positions. Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol. The structure includes a methyl group at position 1, an isopropyl substituent at position 4, a ketone at position 2, and a hydroxyl group at position 6, all fused to a γ-lactone ring. This compound is cataloged as a rare chemical, priced at $5,000 for 0.1 g and $9,000 for 1 g .

Properties

IUPAC Name |

(3aR,6R,7aR)-3a-methyl-6-propan-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h7-8,10H,4-6H2,1-3H3/t8-,10+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWFLOYZQXCBKI-XRNSZHNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2C(CC(=O)O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-85-2 | |

| Record name | 2,4-Benzofurandione, hexahydro-3a-methyl-6-(1-methylethyl)-, [3aR-(3aα,6α,7aα)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88580-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compound 2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone , often referred to as a gamma-lactone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with several functional groups, including a ketone and a hydroxyl group. Its chemical formula is with a molecular weight of approximately 252.35 g/mol. The stereochemistry around the methyl and isopropyl groups plays a significant role in its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological pathways, including:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Metabolic Regulation : The compound has been implicated in modulating lipid metabolism, which could have implications for conditions like non-alcoholic fatty liver disease (NAFLD).

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including:

These findings suggest that the compound may interrupt cancer cell proliferation through apoptosis induction.

In Vivo Studies

Animal model studies have shown promising results regarding the anti-tumor effects of the compound. In a study involving mice with induced tumors, treatment with the compound resulted in:

- Tumor Size Reduction : Tumor volumes decreased by approximately 40% compared to control groups.

- Survival Rate Improvement : Increased survival rates were observed in treated groups, indicating potential as an adjunct therapy in cancer treatment.

Case Study 1: Hepatocellular Carcinoma

In a recent clinical trial evaluating the safety and efficacy of this compound in patients with hepatocellular carcinoma (HCC), results indicated:

- Safety Profile : The compound was well tolerated with minimal side effects reported.

- Efficacy : Patients exhibited improved liver function tests and reduced tumor markers after treatment.

Case Study 2: Non-Alcoholic Fatty Liver Disease (NAFLD)

Another study focused on patients with NAFLD highlighted:

- Lipid Profile Improvement : Patients showed significant reductions in triglyceride levels.

- Histological Improvement : Liver biopsies indicated reduced steatosis and inflammation after administration of the compound.

Comparison with Similar Compounds

Research Implications and Limitations

The evidence highlights structural and commercial distinctions but lacks detailed biochemical or synthetic data. For example:

Further research is needed to explore reactivity, stability, and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.